molecular formula C16H23O5P B12669969 Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate CAS No. 14656-24-7

Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B12669969
CAS No.: 14656-24-7
M. Wt: 326.32 g/mol
InChI Key: JGCLOKQRUSPYRU-NTCAYCPXSA-N
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Description

Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate is an organic compound with a complex structure that includes both ester and aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups.

Scientific Research Applications

Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further chemical reactions. The aromatic ring may also interact with enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-2-(diethoxycarbonyl)-3-phenylprop-2-enoate: Lacks the methyl group on the aromatic ring, resulting in different reactivity and properties.

    Mthis compound: The ethyl ester is replaced with a methyl ester, affecting the compound’s solubility and reactivity.

The unique structure of this compound, particularly the presence of both ester and aromatic functionalities, distinguishes it from these similar compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

14656-24-7

Molecular Formula

C16H23O5P

Molecular Weight

326.32 g/mol

IUPAC Name

ethyl (E)-2-diethoxyphosphoryl-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C16H23O5P/c1-5-19-16(17)15(22(18,20-6-2)21-7-3)12-14-10-8-13(4)9-11-14/h8-12H,5-7H2,1-4H3/b15-12+

InChI Key

JGCLOKQRUSPYRU-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/P(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)P(=O)(OCC)OCC

Origin of Product

United States

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